molecular formula C17H20ClNO5S B11109364 1-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide

1-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide

Cat. No.: B11109364
M. Wt: 385.9 g/mol
InChI Key: AUMYOORJHYZNGX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide is an organic compound that features a sulfonamide group attached to a methanesulfonamide backbone

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-chlorophenylamine and 3,4,5-trimethoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 3-chlorophenylamine is reacted with 3,4,5-trimethoxybenzyl chloride in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to enhance the efficiency and yield of the reaction.

    Optimization: Parameters such as temperature, solvent choice, and reaction time are optimized to maximize the yield and purity of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-chlorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide
  • 1-(3-chlorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanesulfonamide

Uniqueness: 1-(3-chlorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with biological targets. The presence of the 3-chlorophenyl and 3,4,5-trimethoxyphenyl groups provides distinct electronic and steric properties that differentiate it from similar compounds.

Properties

Molecular Formula

C17H20ClNO5S

Molecular Weight

385.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide

InChI

InChI=1S/C17H20ClNO5S/c1-22-15-8-13(9-16(23-2)17(15)24-3)10-19-25(20,21)11-12-5-4-6-14(18)7-12/h4-9,19H,10-11H2,1-3H3

InChI Key

AUMYOORJHYZNGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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